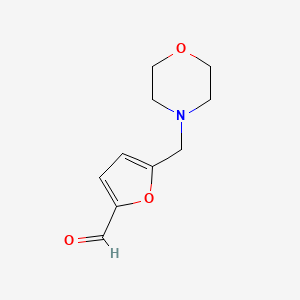

5-(Morpholinomethyl)-2-furaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

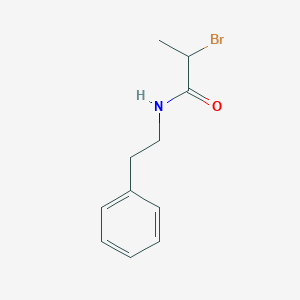

The synthesis of morpholine derivatives, such as 5-(Morpholinomethyl)-2-furaldehyde, often involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A variety of mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs, can be synthesized using this methodology .Chemical Reactions Analysis

The chemical reactions involving morpholine derivatives are complex and can involve multiple steps. For example, the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions . Additionally, the synthesis of morpholines from simple amino diols can involve an intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .Aplicaciones Científicas De Investigación

Inhibition of Human Legumain and Cholinesterase Enzymes

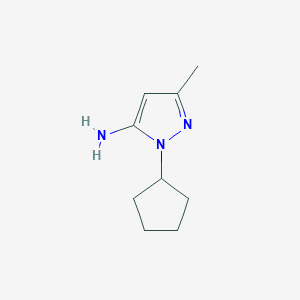

- Application : Morpholine-containing compounds have been synthesized and evaluated for their potential inhibitory activity against human legumain and cholinesterase enzymes .

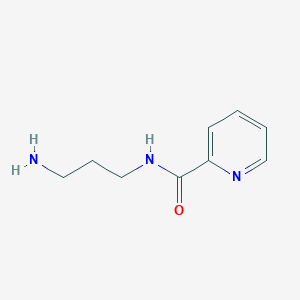

- Methods : The compounds were synthesized through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions . The chemical structures of the synthesized compounds were assessed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) .

- Results : The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity . Derivative 14, among the list (11–24), exerted the best binding affinity towards the three enzymes, compared to the corresponding reference products .

Anticancer Therapeutic Potential

- Application : Benzofuran scaffolds, which can be derived from morpholine-containing compounds, have shown extraordinary inhibitory potency against a panel of human cancer cell lines .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .

Antimicrobial and Anti-inflammatory Effects

- Application : Natural products containing the morpholine moiety, such as Chelonin A, have exhibited remarkable antimicrobial and anti-inflammatory therapeutic effects .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Chelonin A has shown significant antimicrobial and anti-inflammatory effects .

Corrosion Inhibitors and Surface-Active Agents

- Application : Synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors and surface-active agents .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Morpholine derivatives have been effective in inhibiting corrosion and acting as surface-active agents in various industrial applications .

Drug Delivery

- Application : Functionalized silica nanoparticles, which can be derived from morpholine-containing compounds, have been used in drug delivery systems .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : These nanoparticles have shown promising results in delivering drugs to targeted areas in the body .

Advanced Catalysis

Safety And Hazards

Propiedades

IUPAC Name |

5-(morpholin-4-ylmethyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-10-2-1-9(14-10)7-11-3-5-13-6-4-11/h1-2,8H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQILSGYYJOBENS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

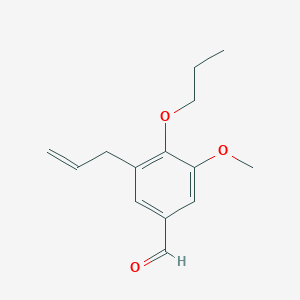

Canonical SMILES |

C1COCCN1CC2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390246 |

Source

|

| Record name | 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Morpholinomethyl)-2-furaldehyde | |

CAS RN |

392659-97-1 |

Source

|

| Record name | 5-(4-Morpholinylmethyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392659-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)